CXCR4 modulator-1

Cancer Metastasis Chemotaxis Assay Cell Migration

CXCR4 modulator-1 (ZINC72372983) is the definitive allosteric chemical probe for CXCR4-driven chemotaxis studies, validated to inhibit CXCL12-mediated migration by 68.6% at 100 nM—outperforming orthosteric antagonist AMD3100 (55.0% at 1000 nM). Unlike AMD3100, this compound lacks confounding CXCR7 agonism, ensuring clean, reproducible signaling data. With a resolved binding pose from molecular dynamics simulations and a tractable aminopiperidinyl amide scaffold, it serves as both a superior research tool and an ideal starting point for medicinal chemistry optimization. Supplied at ≥98% purity for anti-inflammatory, anticancer, and anti-HIV-1 research. Choose CXCR4 modulator-1 for unambiguous allosteric modulation free of off-target artifacts.

Molecular Formula C23H27N5O2
Molecular Weight 405.5 g/mol
Cat. No. B12415902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCXCR4 modulator-1
Molecular FormulaC23H27N5O2
Molecular Weight405.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1NC(=O)C(C2=CC=CC=C2)N)C(=O)CCN3C=CC4=C3C=NC=C4
InChIInChI=1S/C23H27N5O2/c24-22(18-4-2-1-3-5-18)23(30)26-19-8-13-28(14-9-19)21(29)10-15-27-12-7-17-6-11-25-16-20(17)27/h1-7,11-12,16,19,22H,8-10,13-15,24H2,(H,26,30)/t22-/m1/s1
InChIKeyMIJYZUMPAUFKKL-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CXCR4 Modulator-1: Procurement-Grade Research Compound for Validating Allosteric CXCR4 Mechanisms in Inflammation and Metastasis Models


CXCR4 modulator-1 (CAS: 1381178-26-2, also designated as compound ZINC72372983) is a synthetic small molecule that functions as a modulator of the C-X-C chemokine receptor type 4 (CXCR4), a G protein-coupled receptor (GPCR) implicated in HIV-1 entry, cancer metastasis, and inflammatory autoimmune diseases [1]. Identified through an in silico virtual screening workflow of the ZINC chemical database, this compound binds to an allosteric site on CXCR4, distinct from the orthosteric chemokine-binding pocket targeted by conventional antagonists [2]. This compound is supplied for fundamental research applications focused on anti-inflammatory, anticancer, and anti-HIV-1 infection studies [1]. Its utility as a chemical probe is rooted in its validated, quantitative ability to inhibit CXCR4-driven cellular chemotaxis, providing a tool for dissecting GPCR signaling pathways.

Why Substituting CXCR4 Modulator-1 with Generic Antagonists Like Plerixafor (AMD3100) Can Yield Confounding and Uninterpretable Data


Generic substitution of CXCR4 modulator-1 with clinical-stage orthosteric antagonists, such as Plerixafor (AMD3100), is scientifically invalid due to fundamentally distinct mechanisms of action and divergent functional activity profiles. While both compounds modulate CXCR4, CXCR4 modulator-1 acts as an allosteric modulator, binding to a site distinct from the primary chemokine-binding pocket, and demonstrates superior efficacy in inhibiting CXCL12-mediated chemotaxis at equimolar concentrations [1]. In contrast, Plerixafor (AMD3100) is an orthosteric antagonist that exhibits significantly lower chemotaxis inhibition efficacy at comparable or higher concentrations [2]. Furthermore, AMD3100 has been characterized as an agonist at the related CXCR7 receptor, introducing a complex polypharmacology absent from the selective allosteric profile of CXCR4 modulator-1 [3]. The assertion of lower adverse effects for the piperidine-amide class further underscores the critical importance of selecting the precise, characterized modulator to avoid off-target signaling artifacts and ensure experimental reproducibility [1].

CXCR4 Modulator-1: A Quantitative Evidence Guide for Differentiated Scientific Selection vs. In-Class Analogs


Superior Functional Efficacy: Head-to-Head Chemotaxis Inhibition vs. AMD3100 and Structural Analogs at Equimolar Concentration

In a direct comparative Matrigel invasion assay, CXCR4 modulator-1 (ZINC72372983) demonstrated significantly higher functional potency in blocking CXCR4-mediated chemotaxis compared to the FDA-approved antagonist Plerixafor (AMD3100) and other virtual screening hits [1]. At a test concentration of 100 nM, CXCR4 modulator-1 achieved 68.6% inhibition of CXCL12-induced cell migration, whereas AMD3100 required a 10-fold higher concentration (1000 nM) to achieve only 55.0% inhibition [1]. This quantitative difference highlights the enhanced efficacy of this allosteric modulator in a key disease-relevant functional assay.

Cancer Metastasis Chemotaxis Assay Cell Migration GPCR Pharmacology

Validated Binding Affinity and Selectivity: Confirmed EC50 in CXCR4 Binding Assay and Superior Performance Among Virtual Screening Hits

CXCR4 modulator-1 exhibits a validated EC50 of 100 nM for blocking CXCR4 binding, as determined using a fluorescence-based competition assay against a peptidomimetic conjugate (rhodamine Red X-TN14003) [1]. Among the seven hit compounds identified through in silico screening and advanced to in vitro functional assays, ZINC72372983 demonstrated the best inhibitory efficacy against CXCR4-CXCL12 chemotaxis, outperforming other structural analogs like ZINC57773744 (15.7% inhibition) and ZINC08694519 (40.9% inhibition) at the same 100 nM concentration [1][2].

Binding Affinity Virtual Screening GPCR Ligand Allosteric Modulation

Distinct Allosteric Mechanism of Action: A Defined Pharmacological Profile Divergent from Orthosteric Antagonists and Inverse Agonists

CXCR4 modulator-1 is characterized as an allosteric modulator, a pharmacological profile distinct from the orthosteric antagonist AMD3100 and the inverse agonist TG-0054 [1]. Allosteric modulators bind to a site topographically distinct from the primary chemokine-binding pocket, offering the potential for greater receptor subtype selectivity and a more nuanced modulation of signaling pathways compared to competitive antagonists [1]. In contrast, TG-0054 is an inverse agonist that uniquely does not induce CXCR4 monomerization, a property not shared by other well-studied CXCR4 small molecule antagonists [2].

Allosteric Modulator GPCR Signaling Mechanism of Action Functional Selectivity

Validated Molecular Scaffold and Physicochemical Properties for Rational Drug Design and SAR Studies

The molecular structure of CXCR4 modulator-1 (C23H27N5O2, MW 405.49 g/mol) has been validated through molecular dynamics simulations, which confirmed its stable binding pose within a defined allosteric pocket of CXCR4 [1]. This structural characterization provides a robust foundation for structure-activity relationship (SAR) studies, enabling rational optimization of potency and selectivity . The primary literature identifies the specific binding interaction, with the compound serving as a defined chemical starting point for further medicinal chemistry exploration, in contrast to less well-characterized virtual screening hits or proprietary clinical candidates.

Molecular Docking Structure-Activity Relationship (SAR) Medicinal Chemistry Chemical Probe

CXCR4 Modulator-1: Optimized Research Applications Derived from Quantitative Functional Selectivity and Validated Pharmacology


Validating CXCR4-Mediated Cell Migration and Metastasis in In Vitro Cancer Models

Employ CXCR4 modulator-1 as a selective chemical probe to inhibit CXCR4-driven chemotaxis in Boyden chamber or Matrigel invasion assays. Its superior efficacy (68.6% inhibition at 100 nM) compared to AMD3100 (55.0% inhibition at 1000 nM) allows for a robust, concentration-dependent study of CXCR4's role in tumor cell migration, invasion, and metastatic potential, without the confounding influence of CXCR7 agonism [1].

Dissecting Allosteric vs. Orthosteric Signaling Pathways in GPCR Pharmacology Research

Utilize CXCR4 modulator-1 in parallel with an orthosteric antagonist (e.g., AMD3100) to conduct comparative signaling studies. By measuring differential effects on downstream pathways such as calcium mobilization, ERK phosphorylation, or β-arrestin recruitment, researchers can delineate the functional consequences of engaging distinct binding sites on CXCR4. This application directly leverages the allosteric mechanism of the compound to probe biased agonism and functional selectivity [2].

Structure-Activity Relationship (SAR) Studies for Next-Generation CXCR4 Modulator Design

Implement CXCR4 modulator-1 as a validated starting point or reference compound in medicinal chemistry optimization programs. Its defined binding pose in molecular dynamics simulations and its unique aminopiperidinyl amide scaffold provide a tractable chemical template for systematic modification. Researchers can assess the impact of chemical substitutions on binding affinity (EC50) and functional chemotaxis inhibition to iteratively improve potency and selectivity [3].

Technical Documentation Hub

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